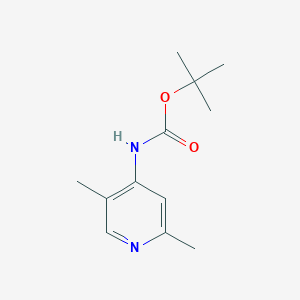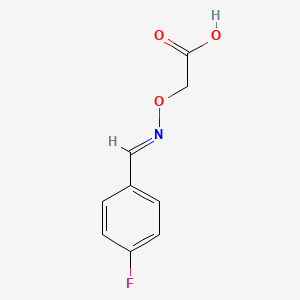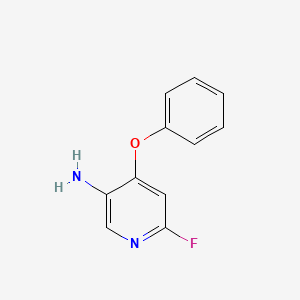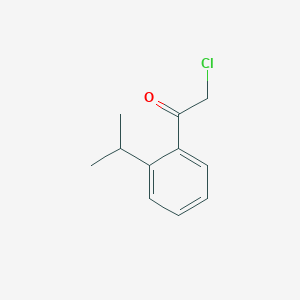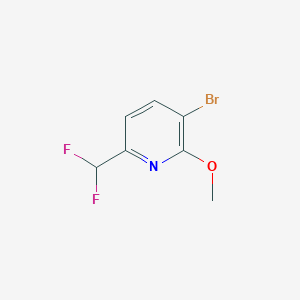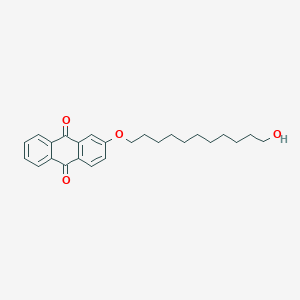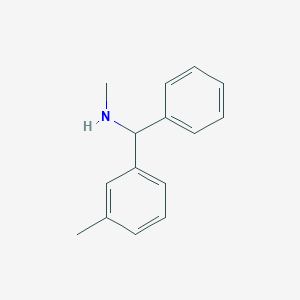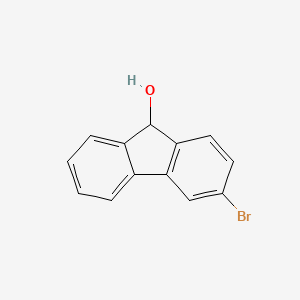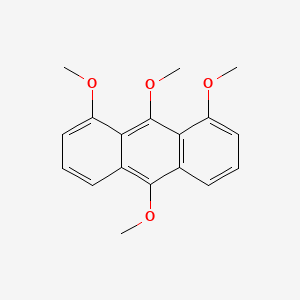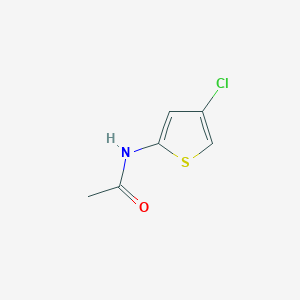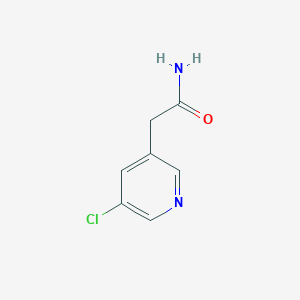
2-(5-Chloropyridin-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chloropyridin-3-yl)acetamide is an organic compound with the molecular formula C7H7ClN2O It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position of the pyridine ring and an acetamide group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloropyridin-3-yl)acetamide typically involves the reaction of 5-chloro-3-pyridinecarboxylic acid with appropriate reagents. One common method involves the use of chloroacetyl chloride and triethylamine in an inert atmosphere. The reaction is carried out in anhydrous chloroform at temperatures ranging from 0 to 5°C for about 12 hours . The product is then purified through a series of steps including washing with water, treatment with activated charcoal, and filtration through a neutral alumina bed .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. These methods often involve continuous flow reactors and automated purification systems to ensure high yield and purity. The use of solvents like dichloromethane and ethyl acetate is common, and the reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Chloropyridin-3-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents such as dichloromethane are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation can produce pyridinecarboxylic acids .
Applications De Recherche Scientifique
2-(5-Chloropyridin-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Materials Science: It is explored for its potential use in the development of novel materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of 2-(5-Chloropyridin-3-yl)acetamide involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The compound can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(5-chloropyridin-2-yl)acetamide
- N’-(6-chloropyridin-3-yl)methyl-N-methylacetamide
- 2-Chloro-5-hydroxymethylpyridine
Uniqueness
2-(5-Chloropyridin-3-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and binding affinities, making it valuable for specific applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C7H7ClN2O |
|---|---|
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-(5-chloropyridin-3-yl)acetamide |
InChI |
InChI=1S/C7H7ClN2O/c8-6-1-5(2-7(9)11)3-10-4-6/h1,3-4H,2H2,(H2,9,11) |
Clé InChI |
VJAJGKHBEVWWMU-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1Cl)CC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


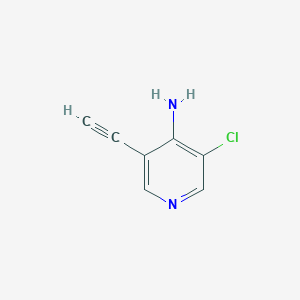
![9-Octadecenoicacid(9Z)-,(1R)-1-[12-[(3aS,4S,6aR)-hexahydro-2-oxo-1H-thieno[3,4-d]imidazol-4-yl]-3-hydroxy-3-oxido-8-oxo-2,4-dioxa-7-aza-3-phosphadodec-1-yl]-1,2-ethanediylester,sodiumsalt](/img/structure/B13136334.png)
